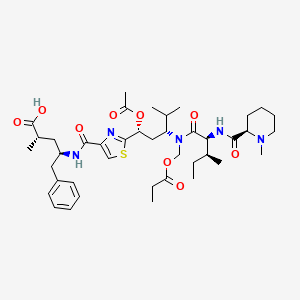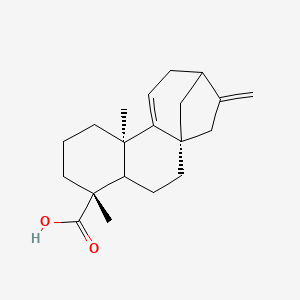
Delapril-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delapril-d3 (hydrochloride) is a deuterium-labeled derivative of Delapril hydrochloride. Delapril hydrochloride is an angiotensin-converting enzyme inhibitor used primarily in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure . The deuterium labeling in Delapril-d3 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Delapril-d3 (hydrochloride) involves the incorporation of deuterium into the Delapril hydrochloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of Delapril-d3 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry, thermogravimetry, and X-ray powder diffraction are employed to characterize and verify the quality of the raw materials and final product .
化学反应分析
Types of Reactions: Delapril-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
Delapril-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Delapril hydrochloride.
Biology: Employed in studies to understand the biological pathways and interactions of Delapril hydrochloride.
Medicine: Used in research to develop and optimize treatments for cardiovascular diseases.
Industry: Applied in the development and quality control of pharmaceutical products.
作用机制
Delapril-d3 (hydrochloride) functions as an angiotensin-converting enzyme inhibitor. It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reducing blood pressure and decreasing aldosterone secretion, which increases sodium and water excretion .
相似化合物的比较
Enalapril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Lisinopril: A similar compound with a longer duration of action compared to Delapril.
Ramipril: Known for its high potency and long-lasting effects.
Uniqueness of Delapril-d3 (Hydrochloride): Delapril-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows for more precise tracking and analysis in scientific research .
属性
分子式 |
C26H33ClN2O5 |
|---|---|
分子量 |
492.0 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D; |
InChI 键 |
FDJCVHVKXFIEPJ-HRNDQYIMSA-N |
手性 SMILES |
[2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


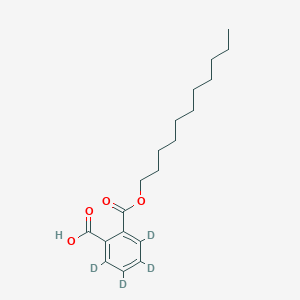
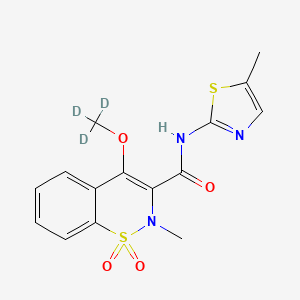
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
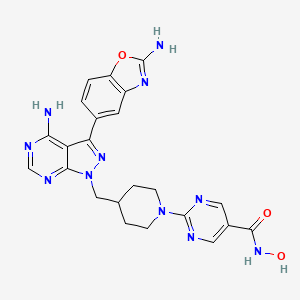





![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
